N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide
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Overview
Description
Scientific Research Applications
Neurogenesis Enhancement
Research on derivatives of this compound, such as P7C3 and its variants, has demonstrated significant neurogenesis enhancement by increasing the final cell division in neural stem cells. These compounds do not induce astrocytogenesis during neural stem cell differentiation but rather promote neurogenesis by inducing final cell division during differentiation. This property makes them promising for studies focusing on neural repair and neurodegenerative diseases (Shin et al., 2015).
DNA Binding and Anticancer Activity
Mixed-ligand copper(II)-sulfonamide complexes, including those with structural similarities to the given compound, have been studied for their DNA binding and cleavage abilities, showing significant potential in genotoxicity and anticancer activity. These complexes demonstrate an ability to bind with DNA, leading to DNA cleavage and showing promise as apoptosis-inducing agents in cancer treatments (González-Álvarez et al., 2013).
Photoelectric Performance
Derivatives of carbazole, such as those involving star-burst carbazol derivatives, have been synthesized and evaluated for their photoelectric performances. These derivatives display blue fluorescence and have been suggested as efficacious materials for hole transport and as main materials in photoelectric applications, highlighting their utility in the development of optoelectronic devices (Xi-cun, 2010).
Photosensitization for Photodynamic Therapy
A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has shown these compounds to have high singlet oxygen quantum yields. Their photophysical and photochemical properties make them suitable for Type II photosensitization mechanisms in photodynamic therapy, offering a potential pathway for cancer treatment (Pişkin et al., 2020).
Antimicrobial Activities
Research involving 9H-carbazole derivatives has identified significant antimicrobial properties, suggesting these compounds can serve as a basis for developing new antimicrobial agents. This includes exploring various heterocyclic derivatives synthesized from 9H-carbazole as precursors, which have shown effectiveness in inhibiting microbial growth, thus contributing to the field of antimicrobial drug development (Salih et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the resistive memory effect in poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] memristor . The compound acts as a functional charge carrier transporting unit .
Mode of Action
The compound incorporates the carbazole heterocycle attached to a saturated polymethacryalamide backbone by a flexible alkyl chain . This facilitates resistive switching by the applied voltage . The main physical mechanisms driving the resistive switching have been attributed to the electric field-induced reorientation of heterocycles, which modulates charge transport, and trapping/detrapping of charges in localized states within the bulk of the polymer .
Biochemical Pathways
The compound affects the resistive memory pathways. The resistive switching mechanism is driven by the reorientation of heterocycles under the influence of an electric field . This reorientation modulates charge transport and involves the trapping and detrapping of charges in localized states within the bulk of the polymer .
Result of Action
The compound exhibits rewriteable flash memory behavior with bistable conductivity . It achieves a current ON/OFF ratio exceeding 100 . The device demonstrates a remarkable lifetime and remains persistent for more than 10^4 seconds under a static voltage of 0.5 V .
Action Environment
Environmental factors such as temperature and voltage can influence the compound’s action, efficacy, and stability . For instance, the resistive switching behavior is facilitated by an applied voltage . Additionally, the compound’s thermal and mechanical stability is enhanced by the physical crosslinking caused by hydrogen bonds between amide and carbonyl groups in the aliphatic side chains .
Safety and Hazards
Future Directions
Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They have been used in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . Future research in the development of dipolar materials through tailored molecular designs is highlighted .
properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-17-11-13-19(14-12-17)29(27,28)24(2)15-18(26)16-25-22-9-5-3-7-20(22)21-8-4-6-10-23(21)25/h3-14,18,26H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWLVKPXBGSMLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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